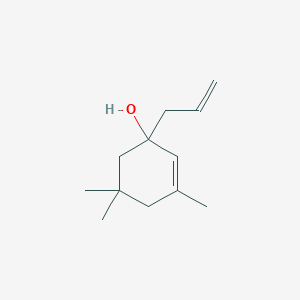
3,5,5-Trimethyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3,5,5-trimethyl-2-cyclohexen-1-ol can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone. This process typically uses palladium on activated charcoal as a catalyst under an ethylene atmosphere .
Industrial Production Methods: In industrial settings, the compound is produced by the hydrogenation of isophorone. The reaction conditions are carefully controlled to ensure the selective formation of 1-Allyl-3,5,5-trimethyl-2-cyclohexen-1-ol, avoiding over-reduction to other products .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3,5,5-trimethyl-2-cyclohexen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Controlled hydrogenation of isophorone to produce 1-Allyl-3,5,5-trimethyl-2-cyclohexen-1-ol.
Substitution: The compound can participate in substitution reactions with various reagents, depending on the desired product.
Major Products Formed:
Scientific Research Applications
1-Allyl-3,5,5-trimethyl-2-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and fragrances.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Allyl-3,5,5-trimethyl-2-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation to form reactive intermediates, which can then participate in further chemical reactions. The exact molecular targets and pathways depend on the specific application and the chemical environment .
Comparison with Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-ol: A closely related compound with similar chemical properties.
Isophorone: The precursor used in the synthesis of 1-Allyl-3,5,5-trimethyl-2-cyclohexen-1-ol.
Uniqueness: 1-Allyl-3,5,5-trimethyl-2-cyclohexen-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo selective oxidation and reduction reactions makes it valuable in various industrial and research applications .
Properties
CAS No. |
21436-26-0 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3,5,5-trimethyl-1-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-6-12(13)8-10(2)7-11(3,4)9-12/h5,8,13H,1,6-7,9H2,2-4H3 |
InChI Key |
ZJXMCYRPSFHZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















